molecular formula C9H5NO8 B13772964 Pyridine-2,3,4,6-tetracarboxylic acid CAS No. 90673-26-0

Pyridine-2,3,4,6-tetracarboxylic acid

Cat. No.: B13772964
CAS No.: 90673-26-0
M. Wt: 255.14 g/mol
InChI Key: AFQJVELYNRTKQF-UHFFFAOYSA-N
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Description

Pyridine-2,3,4,6-tetracarboxylic acid is an organic compound characterized by a pyridine ring substituted with four carboxylic acid groups at the 2, 3, 4, and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridine-2,3,4,6-tetracarboxylic acid can be synthesized through various methods. One common approach involves the oxidation of pyridine derivatives. For instance, the oxidation of this compound esters using potassium permanganate in an alkaline medium can yield the desired tetracarboxylic acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Pyridine-2,3,4,6-tetracarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.

    Substitution: The carboxylic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent.

    Substitution: Various nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products Formed:

    Oxidation: Formation of more oxidized derivatives.

    Reduction: Formation of alcohols or other reduced products.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Pyridine-2,3,4,6-tetracarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pyridine-2,3,4,6-tetracarboxylic acid involves its ability to coordinate with metal ions through its carboxylate groups. This coordination can lead to the formation of stable complexes with unique properties. The molecular targets and pathways involved depend on the specific application and the metal ions used in the coordination process .

Comparison with Similar Compounds

Uniqueness: Pyridine-2,3,4,6-tetracarboxylic acid is unique due to its specific substitution pattern, which allows for versatile coordination modes and the formation of diverse metal-organic frameworks. Its rich coordination sites and low symmetry make it an elegant ligand for synthesizing complex structures .

Properties

CAS No.

90673-26-0

Molecular Formula

C9H5NO8

Molecular Weight

255.14 g/mol

IUPAC Name

pyridine-2,3,4,6-tetracarboxylic acid

InChI

InChI=1S/C9H5NO8/c11-6(12)2-1-3(7(13)14)10-5(9(17)18)4(2)8(15)16/h1H,(H,11,12)(H,13,14)(H,15,16)(H,17,18)

InChI Key

AFQJVELYNRTKQF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(N=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

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